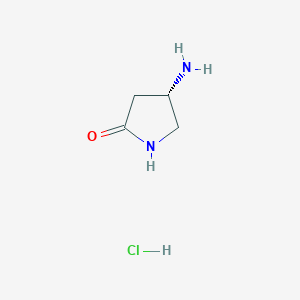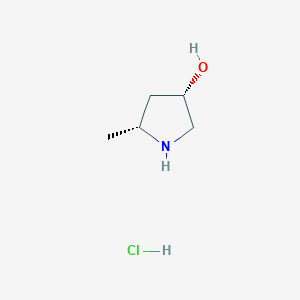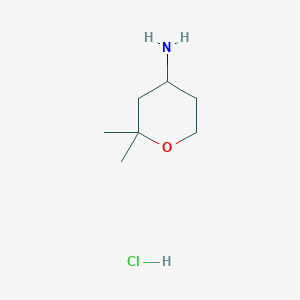
3-Methoxy-4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)anilin
Übersicht
Beschreibung
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C17H28N4O and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Diese Verbindung wurde als potenter und selektiver Inhibitor der anaplastischen Lymphomkinase (ALK) identifiziert . ALK ist ein Schlüsselfaktor bei bestimmten Arten von nicht-kleinzelligem Lungenkrebs (NSCLC), und Inhibitoren wie diese Verbindung sind entscheidend für die Entwicklung gezielter Krebstherapien. Es hat sich gezeigt, dass es das EML4-ALK-Fusionsprotein hemmt, das an der Pathogenese einiger NSCLC-Fälle beteiligt ist.
Neurowissenschaften
In den Neurowissenschaften können Verbindungen, die die Kinaseaktivität beeinflussen, wie diese, verwendet werden, um Signaltransduktionswege im Gehirn zu untersuchen. Diese Wege sind an Zellwachstum, Differenzierung und synaptischer Plastizität beteiligt, die für Lernen und Gedächtnis unerlässlich sind. Durch die Modulation dieser Wege können Forscher neurologische Erkrankungen besser verstehen und neue Behandlungen entwickeln .
Pharmakologie
In pharmakologischen Studien ist die Rolle dieser Verbindung als ALK-Inhibitor wertvoll, um die Pharmakodynamik und Pharmakokinetik neuer Medikamente zu verstehen, die auf den ALK-Rezeptor abzielen. Dies kann zur Entwicklung effektiverer Dosierungsregime und zur Minimierung von Nebenwirkungen bei ALK-gerichteten Therapien führen .
Materialwissenschaften
Obwohl es nicht direkt mit den Materialwissenschaften zusammenhängt, kann die Synthese und Manipulation organischer Verbindungen wie 3-Methoxy-4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)anilin die Entwicklung neuer Materialien beeinflussen. Beispielsweise kann das Verständnis der Stabilität, Reaktivität und Interaktion der Verbindung mit anderen Stoffen bei der Herstellung neuer Polymere oder Beschichtungen mit spezifischen Eigenschaften helfen .
Biologische Forschung
Die Fähigkeit dieser Verbindung, spezifische Kinasen zu hemmen, kann in der biologischen Forschung verwendet werden, um die Zellsignalisierung und -regulation zu untersuchen. Durch Beobachtung der Auswirkungen der Kinasehemmung können Forscher die Rolle dieser Enzyme in verschiedenen zellulären Prozessen wie Apoptose, Zellzyklusprogression und Reaktion auf äußere Reize ableiten .
Chemische Synthese
Als chemisches Zwischenprodukt kann diese Verbindung bei der Synthese komplexerer Moleküle verwendet werden. Seine Struktur ermöglicht verschiedene chemische Modifikationen, wodurch es zu einem vielseitigen Ausgangspunkt für die Synthese einer breiten Palette organischer Verbindungen wird, was möglicherweise zur Entdeckung neuer Medikamente oder chemischer Sonden führt .
Wirkmechanismus
Target of Action
The primary target of 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is the Anaplastic Lymphoma Kinase (ALK) . ALK is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC) .
Mode of Action
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline interacts with its target, ALK, by inhibiting its activity . The compound has been shown to inhibit EML4-ALK with an IC50 value of 17nM .
Biochemical Pathways
The inhibition of ALK by 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline affects the ALK signaling pathway. This pathway is involved in cell growth and survival. By inhibiting ALK, the compound can potentially halt the growth of ALK-positive NSCLC cells .
Result of Action
The result of the action of 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is the inhibition of ALK, leading to the potential suppression of the growth of ALK-positive NSCLC cells .
Action Environment
The action of 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that temperature and atmospheric conditions could potentially affect the stability and efficacy of the compound.
Eigenschaften
IUPAC Name |
3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-19-9-11-20(12-10-19)15-5-7-21(8-6-15)16-4-3-14(18)13-17(16)22-2/h3-4,13,15H,5-12,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPDGTZPYTWLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254058-34-8 | |
| Record name | 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FV3HV35Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline chosen as a hapten for generating antibodies against brigatinib and gilteritinib?
A: The research article states that 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline shares a common substructure with both brigatinib and gilteritinib []. This structural similarity makes it an ideal hapten. When conjugated to a carrier protein, the immune system recognizes this shared substructure and generates antibodies capable of binding to both the hapten and the target drugs, brigatinib and gilteritinib. This principle forms the basis of the indirect competitive ELISA developed in the study.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1456394.png)
![(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one](/img/structure/B1456395.png)







![Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate](/img/structure/B1456406.png)


